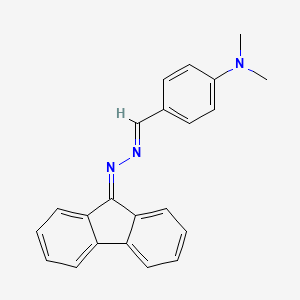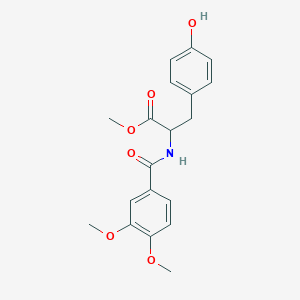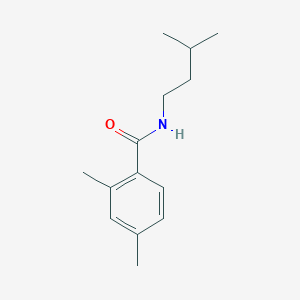
4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone (DBF) is a fluorescent compound that has been widely used in scientific research. It is a derivative of 9H-fluorene, which is a polycyclic aromatic hydrocarbon that exhibits fluorescence properties. DBF has been used as a fluorescent probe for various applications, such as detecting metal ions, monitoring enzyme activity, and studying protein-protein interactions.
作用机制
The mechanism of action of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone is based on its fluorescence properties. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone exhibits strong fluorescence properties due to its conjugated system of double bonds. When 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone absorbs light, it undergoes a transition from the ground state to the excited state, which results in the emission of light at a longer wavelength. The fluorescence intensity of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can be affected by various factors such as pH, temperature, and the presence of metal ions.
Biochemical and Physiological Effects:
4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can induce apoptosis in cancer cells by activating the caspase pathway. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
The advantages of using 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone in lab experiments include its strong fluorescence properties, its ability to detect metal ions, monitor enzyme activity, and study protein-protein interactions. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone is also relatively easy to synthesize and purify. However, 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has limitations such as its limited solubility in water, its sensitivity to pH and temperature, and its potential toxicity to cells.
未来方向
There are several future directions for the use of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone in scientific research. One potential application is in the development of fluorescent sensors for detecting metal ions in biological systems. Another potential application is in the development of fluorescent probes for studying protein-protein interactions in living cells. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can also be used in the development of fluorescent probes for monitoring enzyme activity in real-time. Additionally, the potential use of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone as a therapeutic agent for cancer and bacterial infections warrants further investigation.
Conclusion:
In conclusion, 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone is a fluorescent compound that has been widely used in scientific research. It has been used as a fluorescent probe for detecting metal ions, monitoring enzyme activity, and studying protein-protein interactions. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has potential applications in the development of fluorescent sensors, probes, and therapeutic agents. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in various fields of scientific research.
合成方法
4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can be synthesized by reacting 4-(dimethylamino)benzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of an acid catalyst. The reaction yields a yellow solid that exhibits strong fluorescence properties. The purity of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can be improved by recrystallization from a suitable solvent.
科学研究应用
4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has been used in various scientific research applications. It has been used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can chelate with these metal ions and form a complex that exhibits a change in fluorescence intensity, which can be used to quantify the metal ions. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has also been used as a fluorescent probe for monitoring enzyme activity. Enzymes can catalyze reactions that result in changes in fluorescence intensity, which can be monitored using 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has also been used as a fluorescent probe for studying protein-protein interactions. Proteins can interact with each other and form complexes that exhibit changes in fluorescence intensity, which can be monitored using 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone.
属性
IUPAC Name |
4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-25(2)17-13-11-16(12-14-17)15-23-24-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-15H,1-2H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEORMYXLDOYGK-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75159-08-9 |
Source


|
| Record name | NSC120685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5311107.png)
![3-(2,6-dichlorophenyl)-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311115.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)benzoic acid](/img/structure/B5311132.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5311139.png)
![4-(4-ethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5311140.png)
![5-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5311146.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5311147.png)
![4-fluoro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5311160.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylpropanamide](/img/structure/B5311174.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5311175.png)

![methyl 4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5311194.png)